molecular formula C15H22O3 B190075 5beta-Hydroxycostic acid CAS No. 132185-84-3

5beta-Hydroxycostic acid

Cat. No. B190075
M. Wt: 250.33 g/mol
InChI Key: UEQIFFFWXPAQCB-YUELXQCFSA-N
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Description

5β-Hydroxycostic acid is an organic compound with the chemical formula C15H22O3 . It is a derivative of Kosti acid . It belongs to the class of sesquiterpenes .


Synthesis Analysis

5β-Hydroxycostic acid can be obtained by a synthetic route starting from kestiic acid. The process involves a series of chemical reactions, such as hydrogenation, ketonization, reduction, and finally, the 5-position hydroxylation reaction is carried out under specific conditions .


Molecular Structure Analysis

The molecular structure of 5β-Hydroxycostic acid is C15H22O3 . It forms a β-ring structure under acidic conditions and has a specific stereochemical configuration .


Physical And Chemical Properties Analysis

5β-Hydroxycostic acid has a molecular weight of 250.33338 . It has a predicted boiling point of 406.4±38.0 °C and a predicted density of 1.12±0.1 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Metabolomic Research in Diabetes

5beta-Hydroxycostic acid has been identified in metabolomic studies related to diabetes. In a study analyzing the metabolic footprint of diabetes, a range of metabolites, including 5beta-hydroxycostic acid, were examined to understand their association with diabetes and its complications. The study highlighted the potential of metabolic markers in detecting diabetes-related complications in sub-clinical conditions within the general population (Suhre et al., 2010).

Role in α-Glucosidase Inhibition

Another study investigated the isolation of α-glucosidase inhibitors from Musa spp. (Baxijiao) flowers. Although 5beta-hydroxycostic acid was not directly mentioned, the study's focus on compounds with α-glucosidase inhibitory effects suggests a potential area of research for 5beta-hydroxycostic acid in diabetes treatment (Sheng et al., 2014).

Biosynthesis of Cardiac Glycosides

Research on progesterone 5beta-reductase (P5betaR), an enzyme involved in the biosynthesis of cardiac glycosides in plants, offers insights into the biosynthetic pathways that may involve 5beta-hydroxycostic acid. This enzyme catalyzes the reduction of steroids with a structure similar to 5beta-hydroxycostic acid, indicating potential relevance in plant-based medical applications (Gavidia et al., 2007).

Stereospecific Hydroxylations in Human Liver

A study on the stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha, 7alpha-diol in the human liver microsomal fraction provides insight into the metabolic transformations of compounds structurally related to 5beta-hydroxycostic acid. These transformations are crucial in understanding the metabolism and potential therapeutic applications of 5beta-hydroxycostic acid (Shefer et al., 1978).

properties

IUPAC Name

2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQIFFFWXPAQCB-YUELXQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(=C)[C@]1(C[C@@H](CC2)C(=C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314654
Record name 5β-Hydroxycostic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Hydroxycostic acid

CAS RN

132185-84-3
Record name 5β-Hydroxycostic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132185-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5β-Hydroxycostic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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